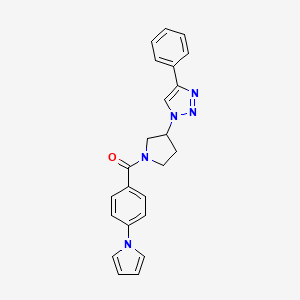
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is an intriguing chemical entity with multifaceted applications. This molecule is characterized by a complex structure that includes pyrrol, phenyl, triazol, and pyrrolidinyl groups. Its distinct functional groups offer versatility in chemical reactivity, making it an attractive target for synthetic chemists and researchers in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" typically involves multi-step reactions. The key steps may include:
Formation of the pyrrol-phenyl linkage: : This can be achieved via a Suzuki-Miyaura cross-coupling reaction between a pyrrole-boronic acid and a phenyl halide.
Introduction of the triazol group: : This step may utilize a Huisgen cycloaddition (click chemistry) between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling with pyrrolidine: : A reductive amination or nucleophilic substitution reaction can be used to introduce the pyrrolidine group.
Industrial Production Methods
For large-scale production, optimization of the reaction conditions, such as temperature, pressure, and choice of solvent, is crucial to maximize yield and purity. Catalysts like palladium for cross-coupling reactions and copper for azide-alkyne cycloaddition are typically employed in industrial settings.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: : Reduction of the triazol ring can yield amines, enhancing the compound's functional diversity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Reduction: : Hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions may include the use of strong bases or acids, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Depending on the reactions, products may include oxidized derivatives, reduced amine variants, and various substituted analogs, each with potential unique properties and applications.
科学研究应用
Chemistry
In chemistry, the compound serves as a building block for complex organic synthesis. Its versatile functional groups allow for modifications and derivatizations, facilitating the creation of novel molecules for study.
Biology
In biological research, derivatives of the compound are explored for their bioactivity
Medicine
The pharmacophore model of this compound suggests potential as a scaffold for designing new therapeutic agents. Its interactions with biological macromolecules can be leveraged to develop drugs with specific actions.
Industry
Industrially, the compound's derivatives may be used in the development of specialty chemicals, polymers, and materials with advanced properties, such as enhanced conductivity or biocompatibility.
作用机制
The mechanism by which the compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to downstream effects on biological pathways. The presence of the triazol and pyrrol groups is significant in mediating these interactions, providing sites for hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
(4-(1H-pyrrol-1-yl)phenyl)(3-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is unique due to the presence of the triazol group, which imparts additional stability and potential for unique biological interactions. The compound's structural complexity also allows for diverse chemical reactivity and application versatility.
属性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(19-8-10-20(11-9-19)26-13-4-5-14-26)27-15-12-21(16-27)28-17-22(24-25-28)18-6-2-1-3-7-18/h1-11,13-14,17,21H,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKAVJGNFCZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














